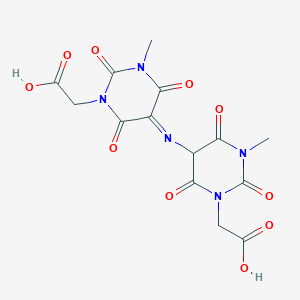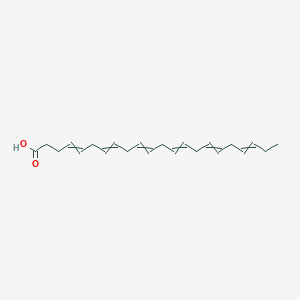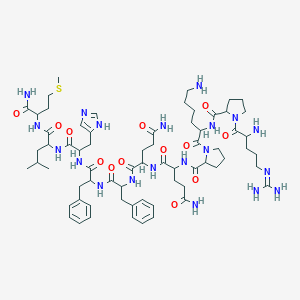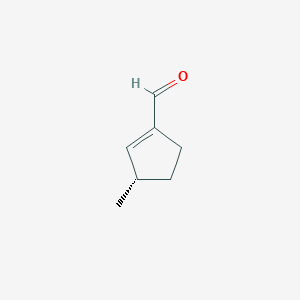
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Descripción general
Descripción
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a compound with the chemical formula C6H3BrN4 . It has a molecular weight of 211.02 . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile can be achieved from 4,5-Dicyanoimidazole . It can also be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine .Molecular Structure Analysis
The InChI code for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is 1S/C6H3BrN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3 . The key for this InChI code is ROALCCYWMDMWON-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . It can also be used to form a bimetallic platinum (II) complex with potent cytotoxic activity .Aplicaciones Científicas De Investigación
Synthesis of Functional Molecules
Imidazoles, including 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile, are key components in the synthesis of functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole ring play a crucial role in these applications .
Pharmaceutical Applications
Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis of Therapeutic Compounds
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile can be used in the synthesis of therapeutic compounds. For example, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-amine via C-N coupling with p-anisidine .
Development of Ligands for Transition Metal Catalysts
This compound can be used in the development of ligands for transition metal catalysts . These catalysts are crucial in various chemical reactions, including those used in the synthesis of pharmaceuticals and other molecular functional materials .
Synthesis of Bimetallic Platinum (II) Complexes
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile can be used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene . This ligand can form a bimetallic platinum (II) complex with potent cytotoxic activity , which could have potential applications in cancer treatment.
Synthesis of Antioxidant Compounds
Imidazole derivatives, including 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile, can be used in the synthesis of antioxidant compounds . These compounds can help protect the body from damage caused by harmful molecules called free radicals .
Safety and Hazards
The safety information for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile indicates that it may be harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It is known that the compound can be used in the synthesis of n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine via c-n coupling with p-anisidine . This suggests that the compound may interact with its targets through C-N coupling reactions.
Result of Action
It has been used in the synthesis of a ligand which can form a bimetallic platinum (ii) complex with potent cytotoxic activity . This suggests that the compound may have potential applications in the field of medicinal chemistry.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.
Propiedades
IUPAC Name |
2-bromo-1-methylimidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROALCCYWMDMWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381293 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | |
CAS RN |
115905-43-6 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)




